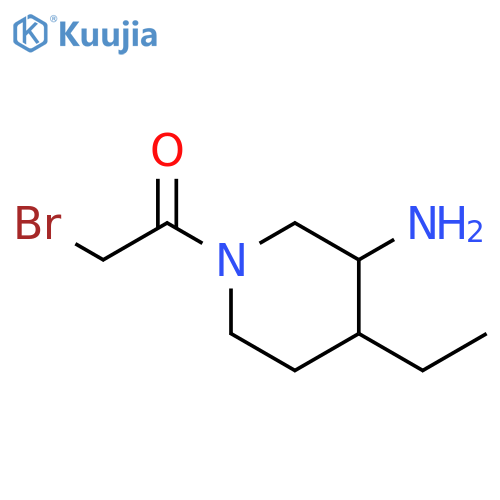Cas no 2137660-51-4 (Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-bromo-)

2137660-51-4 structure
商品名:Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-bromo-
CAS番号:2137660-51-4
MF:C9H17BrN2O
メガワット:249.148081541061
CID:5259167
Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-bromo- 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-bromo-
-
- インチ: 1S/C9H17BrN2O/c1-2-7-3-4-12(6-8(7)11)9(13)5-10/h7-8H,2-6,11H2,1H3
- InChIKey: GYRVXZFGUGVXOF-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCC(CC)C(N)C1)CBr
Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-bromo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-375749-0.1g |
1-(3-amino-4-ethylpiperidin-1-yl)-2-bromoethan-1-one |
2137660-51-4 | 0.1g |
$640.0 | 2023-03-02 | ||
| Enamine | EN300-375749-0.25g |
1-(3-amino-4-ethylpiperidin-1-yl)-2-bromoethan-1-one |
2137660-51-4 | 0.25g |
$670.0 | 2023-03-02 | ||
| Enamine | EN300-375749-2.5g |
1-(3-amino-4-ethylpiperidin-1-yl)-2-bromoethan-1-one |
2137660-51-4 | 2.5g |
$1428.0 | 2023-03-02 | ||
| Enamine | EN300-375749-0.5g |
1-(3-amino-4-ethylpiperidin-1-yl)-2-bromoethan-1-one |
2137660-51-4 | 0.5g |
$699.0 | 2023-03-02 | ||
| Enamine | EN300-375749-10.0g |
1-(3-amino-4-ethylpiperidin-1-yl)-2-bromoethan-1-one |
2137660-51-4 | 10.0g |
$3131.0 | 2023-03-02 | ||
| Enamine | EN300-375749-5.0g |
1-(3-amino-4-ethylpiperidin-1-yl)-2-bromoethan-1-one |
2137660-51-4 | 5.0g |
$2110.0 | 2023-03-02 | ||
| Enamine | EN300-375749-1.0g |
1-(3-amino-4-ethylpiperidin-1-yl)-2-bromoethan-1-one |
2137660-51-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-375749-0.05g |
1-(3-amino-4-ethylpiperidin-1-yl)-2-bromoethan-1-one |
2137660-51-4 | 0.05g |
$612.0 | 2023-03-02 |
Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-bromo- 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
2137660-51-4 (Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-bromo-) 関連製品
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
